molecular formula C7H6F3NO2S2 B1438945 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid CAS No. 1154962-41-0

2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid

Cat. No. B1438945
CAS RN: 1154962-41-0
M. Wt: 257.3 g/mol
InChI Key: VPUAQJBNIXOOGG-UHFFFAOYSA-N
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Description

The compound “2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid” is a derivative of benzoic acid and is also a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .


Synthesis Analysis

The synthesis of a similar compound, a novel fluorinated polymer, was achieved by condensation of excess acryloyl chloride with 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethan-1-ol . The polymerization was initiated with azobisisobutyronitrile (AIBN) at 60 °C to form a soft gel .


Molecular Structure Analysis

The molecular formula of a similar compound, GW501516, is C21H18F3NO3S2, with an average mass of 453.498 Da and a monoisotopic mass of 453.068024 Da .


Chemical Reactions Analysis

The compound plays a significant role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat . The introduction of fluorine to the acrylate ester has a profound influence on the rate of polymerization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.96 . Thermal decomposition of the polymer begins at 180 °C . Aqueous wetting by static contact measurement yielded a contact angle of 98° .

Scientific Research Applications

Chemical Transformations and Derivatives

  • Transformations into Derivatives : Methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate, a related compound, underwent transformation under acid catalysis, highlighting the reactive nature of such compounds in chemical synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

  • Synthesis of Novel Compounds : Novel compounds synthesized from 10-undecenoic acid hydrazide using mercaptoacetic acid and related derivatives demonstrate the compound's utility in creating new chemical entities (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

  • Cyclization to Create New Structures : The compound’s derivatives have been used in cyclization reactions to create various pharmacologically relevant structures, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives (Maliszewska-Guz et al., 2005).

Pharmacological Applications

  • Potential for Biological Activities : Esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to the compound , have shown a range of biological activities such as analgesic, neuroleptic, and anti-inflammatory properties (Salionov, 2015).

  • Synthesis of Anti-Bacterial Agents : Derivatives have been recognized for potential anti-bacterial properties, showing activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

  • Synthesis of Thiazocine-2-Acetic Acid Derivatives : Sulfoxide and sulfone analogues of related compounds have been synthesized, showing potential utility in the development of new drugs (Bates, Li, & Jog, 2004).

  • Schiff and Mannich Bases Derivatives : These derivatives, created from the related compounds, have shown significant anti-inflammatory and analgesic activity, indicating potential therapeutic applications (Gowda et al., 2011).

Other Applications

  • High Luminescence for Potential Use in Sensing : Compounds like [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid, closely related to the chemical , exhibit high luminescence, suggesting potential use in metal sensing and laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

  • Antimicrobial Activity : Synthesized derivatives have displayed antimicrobial properties, with some showing activity comparable to standard antimicrobial drugs (Baviskar, Khadabadi, & Deore, 2013).

Mechanism of Action

Target of Action

The primary target of 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid is the peroxisome proliferator-activated receptor . This receptor plays a crucial role in the regulation of central inflammation .

Mode of Action

This compound acts as an agonist for the peroxisome proliferator-activated receptor . This means that it binds to this receptor and activates it, leading to a series of changes in the cell.

Biochemical Pathways

Upon activation of the peroxisome proliferator-activated receptor, this compound influences several biochemical pathways. These pathways are primarily related to the regulation of inflammation . The exact downstream effects depend on the specific cell type and the overall state of the organism.

Result of Action

The activation of the peroxisome proliferator-activated receptor by this compound can lead to a reduction in central inflammation . This can have various molecular and cellular effects, depending on the specific context.

Safety and Hazards

The compound should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

GW501516, a compound with a similar structure, was initially discovered during a research collaboration between GSK and Ligand Pharmaceuticals that began in 1992 . It entered into clinical development as a drug candidate for metabolic and cardiovascular diseases, but was abandoned in 2007 because animal testing showed that the drug caused cancer to develop rapidly in several organs . In 2007, research was published showing that high doses of GW501516 given to mice dramatically improved their physical performance . This led to a black market for the drug candidate and to its abuse by athletes as a doping agent . The World Anti-Doping Agency (WADA) developed a test for GW501516 and other related chemicals and added them to the prohibited list in 2009 . It has issued additional warnings to athletes that GW501516 is not safe .

Biochemical Analysis

Biochemical Properties

2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid plays a significant role in biochemical reactions, particularly as a peroxisome proliferator-activated receptor agonist . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate central inflammation by interacting with specific receptors in the brain . The nature of these interactions often involves binding to receptor sites, leading to modulation of inflammatory pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to impact the expression of genes involved in inflammatory responses, thereby altering the cellular environment. Additionally, it can affect metabolic pathways by interacting with enzymes that regulate metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an agonist for peroxisome proliferator-activated receptors, leading to the activation of these receptors and subsequent changes in gene expression. This activation can result in either inhibition or activation of various enzymes, depending on the cellular context. The compound’s ability to modulate gene expression is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained modulation of inflammatory pathways. The stability and degradation of the compound are critical factors in its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of various metabolites. The compound’s impact on metabolic flux can lead to changes in the overall metabolic state of the cell, highlighting its potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S2/c1-3-4(2-5(12)13)14-6(11-3)15-7(8,9)10/h2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAQJBNIXOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid

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